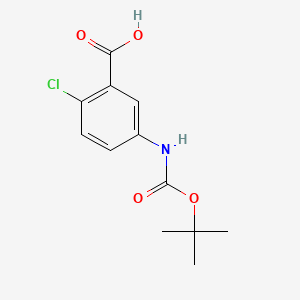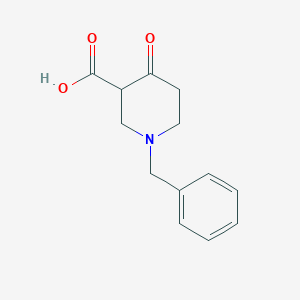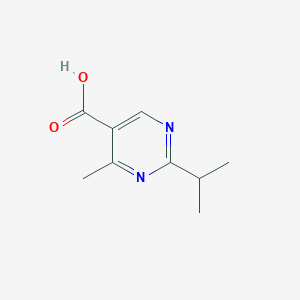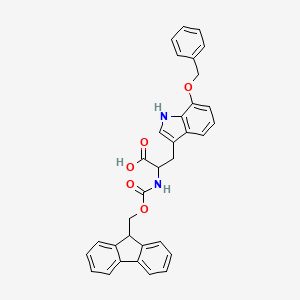![molecular formula C7H4ClF3N4 B1344175 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile CAS No. 389606-51-3](/img/structure/B1344175.png)
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile" is a pyrimidine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrimidine derivatives are known for their potential therapeutic applications and are often synthesized through various environmentally friendly and efficient methods.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through green chemistry approaches, as demonstrated by the one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using potassium carbonate in water . This method emphasizes the importance of environmentally friendly reactions, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of related pyrimidine derivatives, such as those obtained from the reaction of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride, showcases the versatility of base-catalyzed cyclization reactions in creating complex pyrimidine structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The substitution patterns on the pyrimidine ring, such as the trifluoroethylamino group in the compound of interest, can significantly influence the chemical and physical properties of these molecules. The structure-activity relationship (SAR) of these compounds is crucial for their potential applications in drug design and development.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization. For instance, the substitution of chlorine atoms by a phenylamino group and the fluorine atoms by a phenylimino group has been observed in the synthesis of perfluorinated pyrimidine derivatives . Moreover, the reactivity of pyrimidine derivatives with different nucleophiles can lead to the formation of novel ring systems, as seen in the synthesis of triazolo-pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the nitrile and trifluoroethylamino groups, can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential use in various applications, including pharmaceuticals. The characterization techniques such as NMR, IR, UV, MS, and elemental analyses are employed to confirm the structures and properties of newly synthesized pyrimidine derivatives .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antibacterial and Antitumor Properties : Studies have shown that derivatives of pyrimidine-5-carbonitrile, including those related to 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile, exhibit significant antibacterial and antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial effectiveness. Similarly, certain 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles have shown inhibitory activity against leukemia and certain bacterial strains, highlighting their potential in developing new antimicrobial and anticancer agents (Rostamizadeh et al., 2013) (Taher & Helwa, 2012).
Trifluoromethylated Analogues for Medicinal Chemistry : The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid demonstrates the chemical versatility of pyrimidine-5-carbonitrile derivatives. These compounds have been synthesized for potential use in medicinal chemistry, leveraging the unique properties of the trifluoromethyl group (Sukach et al., 2015).
Synthesis of Triazolo Pyrimidine Derivatives : The microwave-assisted synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives highlights another aspect of scientific research involving pyrimidine-5-carbonitrile. These derivatives have been explored for their potential anticonvulsant activity, offering a rapid and efficient method for the synthesis of novel bioactive compounds (Divate & Dhongade-Desai, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-6-13-2-4(1-12)5(15-6)14-3-7(9,10)11/h2H,3H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKRVIHFYPWMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCC(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
CAS RN |
389606-51-3 |
Source


|
| Record name | 2-chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














